molecular formula C10H15NO2 B12326992 2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol

2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol

Cat. No.: B12326992
M. Wt: 181.23 g/mol
InChI Key: HLCHEWMVTBSPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxybenzyl)amino]ethanol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It is characterized by the presence of a methoxybenzyl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxybenzyl)amino]ethanol typically involves the reaction of 3-methoxybenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-[(3-Methoxybenzyl)amino]ethanol can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs. The final product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxybenzyl)amino]ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted aminoethanol derivatives

Mechanism of Action

The mechanism of action of 2-[(3-Methoxybenzyl)amino]ethanol involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its action.

Comparison with Similar Compounds

2-[(3-Methoxybenzyl)amino]ethanol can be compared with other similar compounds, such as:

The uniqueness of 2-[(3-Methoxybenzyl)amino]ethanol lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(3-methoxy-N-methylanilino)ethanol

InChI

InChI=1S/C10H15NO2/c1-11(6-7-12)9-4-3-5-10(8-9)13-2/h3-5,8,12H,6-7H2,1-2H3

InChI Key

HLCHEWMVTBSPGV-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=CC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.